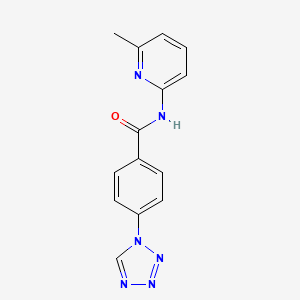![molecular formula C26H25NO4 B5962869 4,5-BIS(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENYL)ETHYL]-2,3-DIHYDRO-1,3-OXAZOL-2-ONE](/img/structure/B5962869.png)
4,5-BIS(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENYL)ETHYL]-2,3-DIHYDRO-1,3-OXAZOL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-BIS(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENYL)ETHYL]-2,3-DIHYDRO-1,3-OXAZOL-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dihydro-1,3-oxazol-2-one core with methoxyphenyl and methylphenyl substituents, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENYL)ETHYL]-2,3-DIHYDRO-1,3-OXAZOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxyphenyl and methylphenyl precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction parameters to ensure consistency and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-BIS(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENYL)ETHYL]-2,3-DIHYDRO-1,3-OXAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
4,5-BIS(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENYL)ETHYL]-2,3-DIHYDRO-1,3-OXAZOL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism by which 4,5-BIS(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENYL)ETHYL]-2,3-DIHYDRO-1,3-OXAZOL-2-ONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-BIS(4-METHOXYPHENYL)PYRIMIDINE: Shares similar methoxyphenyl groups but differs in the core structure.
2-Methoxyphenyl isocyanate: Contains methoxyphenyl groups and is used in different chemical applications
Uniqueness
4,5-BIS(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENYL)ETHYL]-2,3-DIHYDRO-1,3-OXAZOL-2-ONE is unique due to its specific dihydro-1,3-oxazol-2-one core and the combination of methoxyphenyl and methylphenyl substituents, which confer distinct chemical and physical properties .
Propriétés
IUPAC Name |
4,5-bis(4-methoxyphenyl)-3-[2-(4-methylphenyl)ethyl]-1,3-oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-18-4-6-19(7-5-18)16-17-27-24(20-8-12-22(29-2)13-9-20)25(31-26(27)28)21-10-14-23(30-3)15-11-21/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVLTTPULAPXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2C(=C(OC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B5962788.png)
![1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ETHAN-1-ONE](/img/structure/B5962794.png)

![2-pyrrolidin-1-yl-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5962804.png)
![4-amino-2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B5962806.png)

![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5962821.png)
![3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B5962823.png)


![1-(4-Methylphenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5962864.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5962866.png)

![(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B5962881.png)
